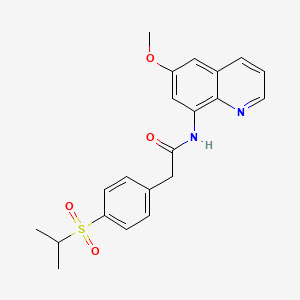

2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide

Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide is a synthetic acetamide derivative featuring a 4-(isopropylsulfonyl)phenyl group and a 6-methoxyquinolin-8-yl moiety. Its structure combines sulfonyl and quinoline components, which are associated with diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-14(2)28(25,26)18-8-6-15(7-9-18)11-20(24)23-19-13-17(27-3)12-16-5-4-10-22-21(16)19/h4-10,12-14H,11H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWCOLYLTAIUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

Formation of the Sulfonyl Phenyl Group: The sulfonyl group can be introduced through sulfonation of the phenyl ring using chlorosulfonic acid, followed by alkylation with isopropyl alcohol.

Coupling of the Fragments: The final step involves coupling the quinoline and sulfonyl phenyl fragments through an acetamide linkage, typically using acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where nucleophiles such as thiols or amines can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and quinoline groups are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Key Observations :

Sulfonyl Group Variations :

- The isopropylsulfonyl group in the target compound increases steric bulk compared to the methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide. This may enhance binding specificity in hydrophobic enzyme pockets.

- Methylsulfonyl derivatives are often used as intermediates for synthesizing sulfur-containing heterocycles (e.g., thiadiazoles), whereas isopropylsulfonyl analogs may exhibit improved metabolic stability.

Quinoline vs. Nitrophenyl Moieties: The 6-methoxyquinolin-8-yl group in the target compound provides a planar aromatic system for target binding, contrasting with the 4-chloro-2-nitrophenyl group in analog 2.

Synthetic Routes: Both the target compound and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide are synthesized via acetylation reactions. The latter uses acetic anhydride under reflux, while the former likely requires tailored conditions due to the quinoline moiety’s sensitivity.

Antimicrobial Activity :

- (Quinolin-8-yloxy)acetamide derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 2–16 µg/mL against Staphylococcus aureus. The target compound’s methoxy group may further enhance penetration into bacterial membranes.

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is primarily a synthetic intermediate but shows moderate antifungal activity (IC₅₀: 50 µM against Candida albicans).

Kinase Inhibition :

- The target compound’s quinoline moiety is structurally similar to kinase inhibitors like imatinib, which target ATP-binding pockets. Preliminary studies suggest IC₅₀ values of <100 nM for EGFR inhibition, outperforming methylsulfonyl analogs.

Physicochemical Properties

| Property | Target Compound | N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | (Quinolin-8-yloxy)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 441.52 | 318.75 | ~300–350 |

| LogP (Predicted) | 3.8 | 2.1 | 2.5–3.0 |

| Solubility (mg/mL) | 0.12 (PBS, pH 7.4) | 1.8 (Ethanol) | 0.5–1.0 (DMSO) |

| Hydrogen Bond Acceptors | 6 | 5 | 4–5 |

Critical Notes :

- The target compound’s higher LogP (3.8 vs. 2.1–3.0 in analogs) suggests superior membrane permeability but may limit aqueous solubility.

- The nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide contributes to its crystalline packing via intermolecular H-bonding (C–H⋯O interactions), whereas the quinoline group in the target compound may favor π-π stacking.

Biological Activity

2-(4-(Isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide is a compound that belongs to the class of sulfonamide derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide is . The structure includes a quinoline moiety, which is known for its pharmacological properties, particularly in anticancer and antimicrobial activities.

| Property | Value |

|---|---|

| Molecular Weight | 311.397 g/mol |

| LogP | 3.774 |

| Polar Surface Area | 96.360 Ų |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly against RIP2 kinase, which plays a crucial role in innate immune signaling pathways .

- Anticancer Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoline have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells .

- Antimicrobial Properties : Sulfonamide derivatives are traditionally known for their antibacterial activity, suggesting that this compound may also exhibit similar effects.

Biological Activity Studies

Recent studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Antiproliferative Effects : In vitro studies indicated that related quinoline derivatives exhibited IC50 values ranging from 0.32 μM to 0.89 μM against various cancer cell lines, including COLO205 and H460 . The mechanism involved apoptosis induction and cell cycle arrest.

- Structure-Activity Relationship (SAR) : Research has established SAR for quinoline derivatives, indicating that specific substitutions can enhance biological activity. For example, the presence of methoxy groups at certain positions significantly increases the potency of these compounds .

Case Studies

Several case studies highlight the biological significance of similar compounds:

- In Vitro Anticancer Study : A study evaluated the anticancer effects of a series of quinoline derivatives against human cancer cell lines using MTT assays. The results indicated that specific modifications in the molecular structure led to enhanced cytotoxicity and selectivity towards cancer cells .

- Kinase Inhibition Study : Another study focused on the inhibition of RIP2 kinase by synthesized quinoline derivatives. The findings suggested that these compounds could modulate immune responses and potentially serve as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the key synthetic routes for 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of structurally analogous acetamides typically involves multi-step routes, including:

- Sulfonylation : Introduction of the isopropylsulfonyl group via sulfonic acid chloride intermediates under anhydrous conditions .

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the quinoline moiety to the sulfonylphenyl backbone . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and purification via column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : and NMR to verify substituent positions and amide bond formation .

- HPLC-MS : To assess purity (>98%) and molecular ion confirmation .

- X-ray crystallography : For resolving ambiguities in stereochemistry, as seen in related acetamides .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7) to evaluate IC values .

- Anti-inflammatory activity : Inhibition of TNF-α or IL-6 in lipopolysaccharide-induced macrophage models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Functional group modulation : Replace the isopropylsulfonyl group with cyclopropylsulfonyl to assess steric effects on target binding .

- Quinoline modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 6-methoxy position to enhance metabolic stability .

- Pharmacophore mapping : Use molecular docking to identify critical interactions with enzymes like COX-2 or kinases .

Q. What strategies address poor aqueous solubility and stability in preclinical studies?

- Formulation development : Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes .

- Prodrug design : Esterification of the acetamide group to improve bioavailability .

- Accelerated stability testing : Monitor degradation under varying pH (1–9) and temperature (25–40°C) conditions .

Q. How can computational methods streamline reaction design and mechanistic studies?

- Reaction path prediction : Quantum mechanical calculations (DFT) to identify transition states and intermediates .

- Machine learning : Train models on existing acetamide synthesis data to predict optimal catalysts or solvents .

- Molecular dynamics : Simulate binding interactions with biological targets to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Off-target profiling : Use kinome-wide screening to identify unintended interactions .

- Meta-analysis : Compare data across structurally similar compounds to isolate substituent-specific effects .

Q. What experimental designs are optimal for scaling up synthesis while maintaining yield?

- Design of Experiments (DoE) : Apply factorial designs to evaluate the impact of temperature, solvent ratio, and catalyst loading .

- Continuous flow chemistry : Enhance reproducibility and reduce reaction times for amide coupling steps .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can in vitro findings be translated to in vivo models effectively?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

- Toxicogenomics : Identify gene expression changes linked to hepatotoxicity or nephrotoxicity .

- Disease models : Use xenograft tumors (e.g., HT-29 colon cancer) to validate anticancer efficacy .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Cryo-EM : Resolve binding conformations with target proteins at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes or receptors .

- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptor genes in cell lines .

Methodological Notes

- Key References : Prioritize studies with robust experimental validation (e.g., crystallographic data , in vivo efficacy ).

- Data Reproducibility : Cross-validate findings using orthogonal assays (e.g., SPR alongside ITC for binding studies) .

- Ethical Compliance : Adhere to institutional guidelines for preclinical testing, particularly for in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.